7-[3-[[2-(Phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid
CAS No.:
Cat. No.: VC14467036
Molecular Formula: C21H29N3O4
Molecular Weight: 387.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H29N3O4 |
|---|---|
| Molecular Weight | 387.5 g/mol |
| IUPAC Name | 7-[3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid |
| Standard InChI | InChI=1S/C21H29N3O4/c25-20(26)11-7-2-1-6-10-16-17(19-13-12-18(16)28-19)14-22-24-21(27)23-15-8-4-3-5-9-15/h1,3-6,8-9,16-19,22H,2,7,10-14H2,(H,25,26)(H2,23,24,27) |
| Standard InChI Key | RJNDVCNWVBWHLY-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2C(C(C1O2)CC=CCCCC(=O)O)CNNC(=O)NC3=CC=CC=C3 |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture
The compound’s bicyclo[2.2.1]heptane framework imposes steric constraints that influence receptor binding and metabolic stability. Key structural features include:
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7-Oxabicyclo[2.2.1]heptane: A bridged ether ring system that enhances rigidity and mimics natural eicosanoid scaffolds .
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(Z)-Hept-5-enoic acid: A carboxylic acid-terminated unsaturated chain critical for TP receptor interaction .
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Phenylcarbamoyl hydrazine: A polar side chain facilitating hydrogen bonding with receptor residues .
Table 1: Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₂₉N₃O₄ | |
| Molecular Weight | 387.5 g/mol | |
| IUPAC Name | (Z)-7-[(1S,2R,3R,4R)-3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid | |
| Canonical SMILES | C1C[C@@H]2C@HCNNC(=O)NC3=CC=CC=C3 | |
| XLogP | 0.3 |
Synthesis and Chemical Reactivity
Synthetic Strategies
While direct synthesis protocols remain proprietary, analogous TP receptor antagonists are synthesized via:
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Bicyclic Core Construction: Diels-Alder cyclization of furan derivatives with dienophiles to form the 7-oxabicyclo[2.2.1]heptane.
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Side-Chain Functionalization: Sequential alkylation and acylation to introduce the phenylcarbamoyl hydrazine group.
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Stereochemical Control: Chiral resolution or asymmetric catalysis to secure the (1S,2R,3R,4R) configuration .
Table 2: Key Synthetic Challenges
| Challenge | Resolution |
|---|---|
| Stereoselectivity | Use of chiral auxiliaries or enantioselective catalysts |
| Hydrazine Stability | Low-temperature acylation to prevent decomposition |
| Bicyclic Ring Strain | Microwave-assisted cyclization to enhance yield |
Pharmacological Profile
Mechanism of Action
SQ-29548 exhibits dual activity as a competitive antagonist and inverse agonist at TP receptors :
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Antagonism: Binds TP receptors (UniProt P21731) with submicromolar affinity (IC₅₀ = 0.1–1 μM), blocking thromboxane A₂ (TXA₂)-induced platelet aggregation and vasoconstriction .
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Inverse Agonism: Suppresses basal receptor activity in constitutively active mutants (e.g., A160T TPα), reducing intracellular Ca²⁺ mobilization by 50–80% .
Cardiovascular Disorders
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Hypertension: In rat vascular smooth muscle cells (VSMCs), SQ-29548 (10⁻⁷ M) inhibits U46619-induced hypertrophy by 40%, mediated via TGF-β suppression .
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Thrombosis: Reduces platelet hyperactivity in A160T TPα mutants, normalizing aggregation in megakaryocyte models .
Infectious Disease
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Neonatal Sepsis: In lamb models of group B streptococcal toxin challenge, SQ-29548 (1 mg/kg) improves pulmonary compliance by 30% and oxygenation by 25% .
Table 3: Key Pharmacodynamic Data
| Parameter | Value | Model | Source |
|---|---|---|---|
| TP Receptor IC₅₀ | 0.1–1 μM | HEK293T | |
| Basal Ca²⁺ Reduction | 50–80% | A160T TPα | |
| Pulmonary Compliance | +30% vs. control | Lamb model |
Chemical Properties and Solubility
Physicochemical Behavior
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Solubility: Moderate solubility in polar solvents (e.g., DMSO, ethanol) due to carboxylic acid and hydrazine groups; poorly soluble in water (logP = 0.3) .
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Stability: Degrades under acidic conditions via hydrazine cleavage; stable at pH 7–8 for 24 hours .
Research Frontiers
Oncology
SQ-29548 derivatives are patented (CA3082839A1) for inhibiting tumor metastasis via TP receptor blockade, reducing tumor cell adhesion by 60% in vitro .
Structural Analogues
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